molecular formula C19H22N4O4 B178417 (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione CAS No. 155270-98-7

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B178417
CAS No.: 155270-98-7
M. Wt: 370.4 g/mol
InChI Key: IZFYJVITWLNDJA-CSKARUKUSA-N
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Description

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound is characterized by its unique structure, which includes a purine core substituted with a styryl group and methoxy groups, contributing to its biological activity.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in modulating neurological pathways. It is studied for its potential neuroprotective effects and its ability to interact with specific receptors in the brain, making it a candidate for treating neurodegenerative diseases.

Medicine

In medicine, this compound is investigated for its therapeutic potential in treating conditions such as Parkinson’s disease. It acts as an adenosine receptor antagonist, which can help alleviate symptoms associated with this disorder.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules. Its unique properties make it valuable in drug discovery and development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-2,6-dioxopurine and 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl group at the 8-position of the purine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction, optimizing reaction conditions (temperature, solvent, and reaction time), and employing continuous flow techniques for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the styryl group to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of ethyl-substituted purine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors, particularly the A2A receptor. By antagonizing this receptor, the compound can modulate neurotransmitter release and neuronal activity, leading to its therapeutic effects in neurological disorders. The molecular pathways involved include the inhibition of adenosine-mediated signaling, which can reduce neuroinflammation and improve motor function.

Comparison with Similar Compounds

Similar Compounds

    Istradefylline: A known adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.

    Caffeine: Another adenosine receptor antagonist with stimulant effects.

    Theophylline: A bronchodilator that also acts on adenosine receptors.

Uniqueness

(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it has a styryl group that enhances its interaction with the A2A receptor, making it more effective in certain therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYJVITWLNDJA-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155270-98-7
Record name (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione

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